molecular formula C10H11NO B1600127 1-Methoxy-2-methylindolizine CAS No. 610766-99-9

1-Methoxy-2-methylindolizine

Cat. No. B1600127
M. Wt: 161.2 g/mol
InChI Key: CJRWNGIEWYSHCZ-UHFFFAOYSA-N
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Description

1-Methoxy-2-methylindolizine is an organic compound with the molecular formula C10H11NO . It is a member of the indolizine family, which are nitrogen-containing heterocycles .


Synthesis Analysis

The synthesis of indolizines, including 1-Methoxy-2-methylindolizine, has been a subject of research for many years. Classical methodologies such as Scholtz or Chichibabin reactions have been used, but new strategies have also been developed in the last decade. These include transition metal-catalyzed reactions and approaches based on oxidative coupling .


Chemical Reactions Analysis

Indolizines, including 1-Methoxy-2-methylindolizine, can undergo a variety of chemical reactions. Recent advances in the synthesis of indolizines have revealed new pathways, such as transition metal-catalyzed reactions and approaches based on oxidative coupling .

Safety And Hazards

The safety data for 1-Methoxy-2-methylindolizine indicates that it should be stored sealed in a dry room at room temperature . The compound carries a warning signal word, and precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in a well-ventilated area .

Future Directions

Research on indolizines, including 1-Methoxy-2-methylindolizine, is ongoing. The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways . Future research may continue to explore these new synthetic pathways and the potential biological activities of these compounds .

properties

IUPAC Name

1-methoxy-2-methylindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-7-11-6-4-3-5-9(11)10(8)12-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRWNGIEWYSHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=CC2=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462208
Record name 1-methoxy-2-methylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-2-methylindolizine

CAS RN

610766-99-9
Record name 1-methoxy-2-methylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound is obtained starting with 2-(methoxymethyl)pyridine and chloroacetone, using the Tschitschibabin reaction. The product is isolated in the form of a yellow oil which crystallizes in the freezer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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